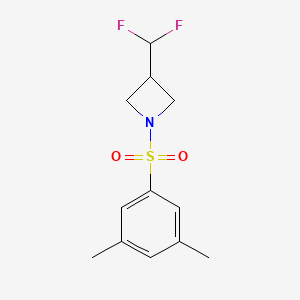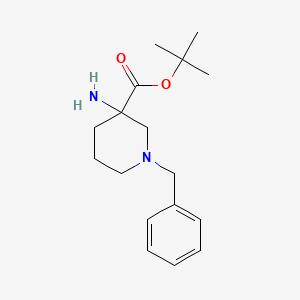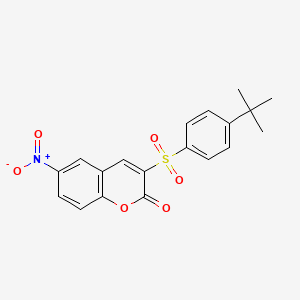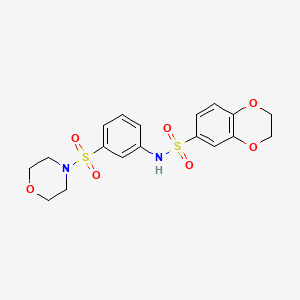![molecular formula C16H16ClNO4S B2356055 5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride CAS No. 2055380-58-8](/img/structure/B2356055.png)
5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride” is a complex organic compound. It contains a dimethylcarbamoyl group, a phenyl group, a methoxy group, and a benzenesulfonyl chloride group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, dimethylcarbamoyl chloride, a component of this compound, can be produced in high yields at 275 °C by reacting phosgene with gaseous dimethylamine in a flow reactor .科学的研究の応用
1. Synthesis and Structural Characterization
- A study by Rublova et al. (2017) synthesized two structural isomers related to 5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride, demonstrating their potential in molecular structure analysis and synthesis. These compounds were characterized using X-ray crystal diffraction and quantum-chemical calculations, highlighting their molecular structure and electronic properties (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
2. Potential in Medicinal Chemistry
- Research by Abbasi et al. (2018) involved synthesizing a series of sulfonamides derived from compounds structurally similar to 5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride. These sulfonamides showed potential as therapeutic agents for Alzheimer’s disease, demonstrating the significance of such compounds in the development of new medications (Abbasi et al., 2018).
3. Chemical Reactions and Derivatives Formation
- Research conducted in 1979 by Cremlyn and Cronje explored the conversion of similar compounds to various substituted benzenesulfonyl chlorides. These derivatives were further reacted with nucleophilic reagents, showcasing the versatility of such compounds in chemical synthesis (Cremlyn & Cronje, 1979).
4. Use in Polymer Chemistry
- A study by Sivey and Roberts (2012) assessed the reactivity of chlorine constituents towards aromatic ethers, including compounds similar to 5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride. This research is crucial for understanding the behavior of such compounds in environmental chemistry and water treatment processes (Sivey & Roberts, 2012).
5. Applications in Advanced Materials
- In 1999, Hsiao et al. synthesized polyamides containing polyalicyclic cardo units using derivatives structurally similar to 5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride. This highlights the use of such compounds in creating advanced polymeric materials with specific properties (Hsiao, Yang, Chuang, & Lin, 1999).
作用機序
Target of Action
It is related to dimethylcarbamoyl chloride (dmcc), which is known to transfer a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups . This suggests that the compound may interact with proteins or enzymes that have these functional groups.
Mode of Action
Based on its structural similarity to dmcc, it can be inferred that it might also act as a reagent for transferring a dimethylcarbamoyl group . This process could alter the function of the target molecule, leading to changes in cellular processes.
Result of Action
The modification of proteins or enzymes could potentially alter their function, leading to changes in cellular processes and potentially having pharmacological or pesticidal activities .
特性
IUPAC Name |
5-[3-(dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-18(2)16(19)13-6-4-5-11(9-13)12-7-8-14(22-3)15(10-12)23(17,20)21/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYUEGKZRXYCHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OC)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate](/img/structure/B2355974.png)
![1-[3-(3,4-Difluorophenyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2355975.png)
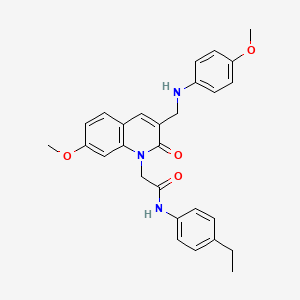
![Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate](/img/structure/B2355977.png)

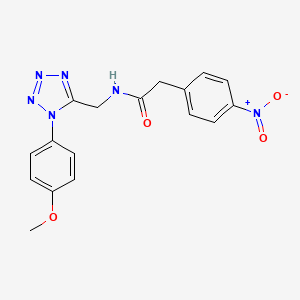
![3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B2355983.png)
![1-(3-ethoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2355985.png)
